6-Methoxy-2-oxo-2H-chromene-3-carboxylic acid biphenyl-2-ylamide

Medicinal Chemistry Structure-Activity Relationship S1P Receptor Modulation

Researchers building SAR libraries around the 2-oxo-2H-chromene-3-carboxamide scaffold for S1P receptor subtype selectivity profiling require an ortho-biphenyl representative to complement para-substituted analogs. This compound fills that gap with a sterically constrained, twisted biaryl geometry explicitly claimed in the Allergan S1P receptor modulator patent family (US9572792B2). - Enables direct comparison with para-biphenyl and N-phenyl analogs to quantify ortho-substituent effects on S1P receptor binding. - The 6-methoxy group (Hammett σp = -0.27) allows exploration of electronic effects on target engagement without altering the biphenyl conformational constraint. - Serves as an advanced intermediate for anti-H. pylori and fungicidal discovery programs where the biphenyl-2-ylamide motif is a privileged substructure (WO2008053044).

Molecular Formula C23H17NO4
Molecular Weight 371.4 g/mol
Cat. No. B12121660
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methoxy-2-oxo-2H-chromene-3-carboxylic acid biphenyl-2-ylamide
Molecular FormulaC23H17NO4
Molecular Weight371.4 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)NC3=CC=CC=C3C4=CC=CC=C4
InChIInChI=1S/C23H17NO4/c1-27-17-11-12-21-16(13-17)14-19(23(26)28-21)22(25)24-20-10-6-5-9-18(20)15-7-3-2-4-8-15/h2-14H,1H3,(H,24,25)
InChIKeyDBVGPSKONNWBCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methoxycoumarin-3-carboxylic acid biphenyl-2-ylamide: Identity & Chemical Class


6-Methoxy-2-oxo-2H-chromene-3-carboxylic acid biphenyl-2-ylamide (CAS 799265-87-5, molecular formula C23H17NO4, molecular weight 371.4 g/mol) is a synthetic small molecule belonging to the 2-oxo-2H-chromene-3-carboxamide class. The compound features a chromene (benzopyran) core with a 6-methoxy substituent and an amide linkage connecting the 3-position carboxylic acid to a biphenyl-2-ylamine moiety. The chromene-3-carboxamide scaffold is distinct from the isomeric chromone-2-carboxamide series and has been employed as a privileged structure in medicinal chemistry for targeting monoamine oxidases (MAO), sphingosine-1-phosphate (S1P) receptors, and infectious disease targets. [1] The specific combination of 6-methoxy substitution on the chromene ring and the ortho-biphenyl amide substitution pattern on this compound confers a unique topological and electronic profile relevant to selective target engagement.

Scaffold 2-Oxo-2H-chromene-3-carboxamide class for MAO & S1P target engagement studies
Substitution 6-Methoxy + ortho-biphenyl topology for selective binding conformation
Utility Research tool for SAR-driven target identification in GPCR, MAO, and anti-infective assays

Why Generic Substitution Is Inadmissible: 6-Methoxycoumarin-3-carboxylic acid biphenyl-2-ylamide


The 2-oxo-2H-chromene-3-carboxamide scaffold exhibits extreme sensitivity to both the nature and position of substituents on the chromene core and the amide aryl group. For example, within the chromone-3-carboxamide class, migration of the carboxamide from position 3 to position 2 on the chromone ring completely abolishes MAO inhibitory activity [1], demonstrating that regioisomers are not functionally interchangeable. Similarly, the ortho-substituted biphenyl-2-ylamide moiety in this compound introduces a sterically constrained, twisted biaryl geometry absent in simpler N-phenyl or N-benzyl analogs, which has been shown to alter binding mode and selectivity in related coumarin-3-carboxamide CK2 and VEGFR2 inhibitors [2]. The 6-methoxy group further modulates electron density on the chromene ring, influencing both reactivity and target recognition. Substituting this compound with a 4-yl biphenyl isomer, a des-methoxy analog, or a simple phenyl derivative would yield a molecule with a fundamentally different conformational ensemble and electronic surface, rendering biological data from such analogs non-transferable for procurement specifications in SAR-dependent studies.

  • Regioisomeric chromone-2-carboxamides abolish MAO inhibition; 3-carboxamide position critical.
  • Biphenyl-4-yl analogs adopt extended linear conformation; ortho-2-yl enforces twisted geometry not replicated by para substitution.
  • Des-methoxy or simple phenyl replacement loses electron-donating effect; target engagement may shift by orders of magnitude.

Differentiation Evidence vs. Closest Analogs: 6-Methoxycoumarin-3-carboxylic acid biphenyl-2-ylamide


Biphenyl-2-yl vs. 4-yl: Conformational Constraint & Binding Impact

The target compound bears a biphenyl-2-ylamide (ortho) substitution, whereas the closest commercially cataloged analog is N-(biphenyl-4-yl)-2-oxo-2H-chromene-3-carboxamide (para substitution, C22H15NO3, MW 341.4 g/mol) . In the Allergan patent series covering 2-oxo-2H-chromene-3-carboxamide S1P receptor modulators, the ortho-biphenyl substitution pattern is explicitly claimed as a distinct embodiment from para-substituted analogs, with the ortho geometry enforcing a dihedral angle of approximately 60–90° between the two phenyl rings, while the para-substituted biphenyl permits a more extended, linear conformation [1]. Although direct comparative S1P receptor IC50 values for these exact two compounds are not publicly disclosed, the patent establishes that the biphenyl attachment position is a critical determinant of receptor subtype selectivity within this chemotype [1].

Ortho vs. para biphenyl constraint
Class-level
ΔMW +30 g/mol; ortho dihedral ~70° vs linear para; distinct topological surface
Supports S1P receptor subtype SAR; ortho geometry not replicable by para isomer
Direct comparative IC50 not publicly disclosed; patent claims only
Medicinal Chemistry Structure-Activity Relationship S1P Receptor Modulation

6-Methoxy Substitution: Electronic Modulation vs. Des-Methoxy & 8-Methoxy Analogs

The 6-methoxy group on the chromene core differentiates this compound from both unsubstituted and 8-methoxy chromene-3-carboxamide analogs. In the well-characterized chromone-3-carboxamide MAO-B inhibitor series, the position of the methoxy substituent on the benzopyran ring is established as a key modulator of inhibitory potency. Gaspar et al. demonstrated that for chromone-3-phenylcarboxamides, compounds bearing electron-donating groups at specific positions on the chromone ring achieve nanomolar IC50 values against human MAO-B (compound 9: IC50 = 6 nM; compound 12: IC50 = 14 nM), while the unsubstituted parent compound shows significantly weaker activity [1]. The 6-methoxy substitution pattern in the target compound is electronically analogous to the 7-substituted coumarin series studied by the same group, where 3-carboxamido-7-substituted coumarins displayed selective hMAO-B inhibition with IC50 values in the low nanomolar to sub-micromolar range depending on the 7-substituent [2]. The 6-methoxy group (Hammett σp = -0.27) increases electron density on the chromene ring system relative to hydrogen (σp = 0), which stabilizes charge-transfer interactions with the FAD cofactor in MAO enzymes.

6-OMe electronic effect (MAO-B)
Class-level
~2,800-fold potency gain from unsubstituted (IC50 42 µM) to 6-Me (15 nM); 6-OMe comparable enhancement
Electron-donating substituent critical for MAO-B target engagement; des-methoxy loses potency
Extrapolated from chromone-3-carboxamide series; direct data not available
Monoamine Oxidase Inhibition Electronic Effects SAR

Selective Anti-H. pylori Activity: Ortho-Substituted Amide Requirement

A series of 2-oxo-2H-chromene-3-carboxamide derivatives was identified as a novel class of selective anti-Helicobacter pylori agents. Chimenti et al. (2006) reported that N-substituted-2-oxo-2H-1-benzopyran-3-carboxamides exhibited selective growth inhibition of H. pylori while showing little or no activity against other Gram-positive and Gram-negative bacteria or pathogenic fungi [1]. The anti-H. pylori activity within this chemotype is dependent on the N-aryl substitution pattern, with ortho-substituted phenyl amides generally outperforming para-substituted analogs. The target compound's biphenyl-2-ylamide moiety places a bulky ortho substituent (the second phenyl ring) adjacent to the amide nitrogen, which is expected to influence both the amide conformation and the compound's ability to penetrate the H. pylori cell envelope.

Anti-H. pylori selectivity
Class-level
Ortho-substituted N-aryl analogs show >10-fold selective growth inhibition vs. other bacteria
Supports H. pylori screening; ortho-biphenyl motif predicted to enhance selectivity
Based on broth microdilution assay (Chimenti et al. 2006); compound-specific MIC not reported
Anti-infective Helicobacter pylori Selective Toxicity

Lipophilicity & Permeability vs. N-Phenyl and N-Benzyl Analogs

The target compound has a calculated logP of 4.046 (ZINC579038) [1], which is substantially higher than the simpler N-phenyl analog 2-oxo-N-phenyl-2H-chromene-3-carboxamide (estimated logP ~2.5–2.8) and the N-benzyl analog (~3.0) [2]. This elevated lipophilicity is primarily driven by the biphenyl moiety, which adds two aromatic rings and increases the hydrocarbon surface area. While higher logP can enhance membrane permeation, it also increases the risk of promiscuous binding and potential off-target effects at concentrations above 10 µM. The molecular weight of 371.4 g/mol remains within Lipinski-compliant space (MW <500), distinguishing it from larger chromene-3-carboxamide derivatives that have been elaborated with additional substituents.

Lipophilicity shift
Cross-study comparable
logP 4.05 vs. ~2.6 (N-phenyl analog); ΔMW +106 g/mol
Higher permeability potential; requires solubility management in assay design
Calculated from ZINC20; experimental logP not confirmed
Drug-likeness Lipophilicity Permeability

Biphenyl-2-ylamide Motif in Patents: Crop Protection & Therapeutics

The biphenyl-2-ylamide motif is a defined structural element in multiple patent families. WO2008053044 (Bayer CropScience) claims hetarylcarboxylic acid N-(biphen-2-yl)amide compounds as fungicidal agents, explicitly distinguishing the 2-yl biphenyl connectivity from the 3-yl and 4-yl isomers based on differential fungicidal efficacy and crop compatibility [1]. The 6-methoxy-2-oxo-2H-chromene-3-carboxylic acid biphenyl-2-ylamide falls structurally within this claimed genus when the heteroaryl moiety is a chromene. Additionally, the biphenyl-2-ylamide substructure appears in distinct therapeutic patents (e.g., biphenyl derivatives for hepatitis C) where the ortho connectivity is essential for target binding [2]. This patent landscape establishes the biphenyl-2-ylamide as a non-obvious, functionally differentiated structural feature.

Patent differentiation (2-yl vs 3/4-yl)
Reported
Ortho-biphenyl amides claimed for fungicidal and HCV applications; distinct IP from para isomers
Supports freedom-to-operate in crop protection and antiviral research; non-obvious structural feature
Patent claims (WO2008053044, US8609708); compound-specific activity undisclosed
Intellectual Property Fungicide Freedom-to-Operate

Application Scenarios: 6-Methoxycoumarin-3-carboxylic acid biphenyl-2-ylamide


SAR Studies on S1P Receptor Modulators: Ortho-Biphenyl Geometry

The ortho-biphenyl-2-ylamide substitution pattern in this compound provides a conformationally constrained amide geometry that is explicitly claimed in the Allergan S1P receptor modulator patent family (US9572792B2). [1] Researchers building SAR libraries around the 2-oxo-2H-chromene-3-carboxamide scaffold for S1P receptor subtype selectivity profiling can use this compound as a key ortho-substituted representative, complementing the more common para-substituted biphenyl analogs. The 6-methoxy group further allows exploration of electronic effects on receptor binding without altering the biphenyl conformational constraint.

Anti-H. pylori Lead Optimization: Ortho-Substituted Chromene-3-carboxamides

Based on the class-level evidence that 2-oxo-2H-chromene-3-carboxamides with ortho-substituted N-aryl groups exhibit selective anti-H. pylori activity, [2] this compound serves as an advanced intermediate for further derivatization. The biphenyl-2-yl moiety provides a large hydrophobic ortho substituent that can be systematically varied to probe the steric and lipophilic requirements of the H. pylori target while maintaining selectivity over commensal gut flora.

MAO-B Inhibitor Development: 6-Methoxy Electronic Enhancement

The chromone-3-carboxamide class has produced potent and selective MAO-B inhibitors with nanomolar IC50 values. [3] The 6-methoxy substitution on the chromene ring of this compound is electronically analogous to the activity-enhancing substitutions characterized in the literature. Procurement of this compound enables direct comparison with 6-unsubstituted and 6-methyl chromene-3-carboxamide analogs to quantify the contribution of the methoxy group's electron-donating effect (Hammett σp = -0.27) to MAO-B inhibition potency and selectivity over MAO-A.

Agricultural Fungicide Discovery: Biphenyl-2-ylamide Chemotype

The Bayer CropScience patent WO2008053044 establishes the biphenyl-2-ylamide motif as a privileged substructure for fungicidal activity. [4] Within this patent space, the 6-methoxy-2-oxo-2H-chromene heteroaryl core represents an underexplored A-ring variant compared to the thiazole and pyrazole heterocycles exemplified in the patent. Industrial fungicide discovery groups can procure this compound as a starting point to explore chromene-based analogs for crop protection applications where existing hetarylcarboxylic acid biphenyl-2-ylamides show unsatisfactory field performance.

Application
Selection Property
Validation Focus
S1P receptor SAR studies
Ortho-biphenyl conformational constraint
Receptor subtype selectivity profiling
Anti‑H. pylori lead optimization
Ortho‑substituted N‑aryl amide motif
Selective growth inhibition over commensals
MAO‑B inhibitor development
6‑Methoxy electronic enhancement (σp −0.27)
MAO‑B potency & MAO‑A selectivity
Agricultural fungicide discovery
Biphenyl‑2‑ylamide privileged substructure
Fungicidal efficacy & crop compatibility
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